

Urease-IN-4: A Comprehensive Structural and Mechanistic Analysis

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Compound of Interest				
Compound Name:	Urease-IN-4			
Cat. No.:	B12387402	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Urease-IN-4**, a potent urease inhibitor. **Urease-IN-4**, also identified as compound 6e in the primary literature, has demonstrated significant inhibitory activity against urease, a key enzyme in the pathogenesis of various diseases, including those caused by Helicobacter pylori and Proteus vulgaris. This document outlines the structural characteristics, quantitative inhibitory data, detailed experimental protocols for its synthesis and evaluation, and a visualization of its binding mechanism based on molecular dynamics simulations.

Core Compound Data

Urease-IN-4 is a novel thioxothiazolidinyl-acetamide derivative. Its chemical and biological activities are summarized below.

Chemical Structure:

- Systematic Name: N-(4-chlorophenyl)-2-(4-oxo-3-phenyl-2-thioxothiazolidin-5-yl)acetamide
- Molecular Formula: C17H13ClN2O2S2
- Structure: (A 2D chemical structure diagram of Urease-IN-4 would be placed here in a full whitepaper)



Quantitative Inhibitory Data

The inhibitory potency of **Urease-IN-4** against Jack bean urease and the bacterium Proteus vulgaris is presented below. These values are compared to standard urease inhibitors, thiourea and hydroxyurea.[1]

Compound	Target	IC50 (μM)	IC₅₀ (µg/mL)
Urease-IN-4 (6e)	Jack bean Urease	1.64	-
Thiourea (Standard)	Jack bean Urease	23.62 ± 0.84	-
Hydroxyurea (Standard)	Jack bean Urease	100.21 ± 2.5	-
Urease-IN-4 (6e)	Proteus vulgaris	-	15.27 ± 2.40

Experimental Protocols

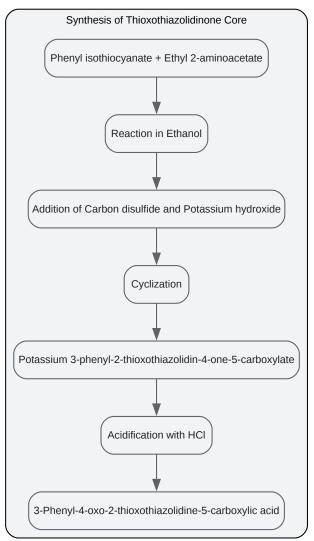
The methodologies for the synthesis and biological evaluation of **Urease-IN-4** are detailed below, based on the procedures described by Dastyafteh N, et al. (2023).[1]

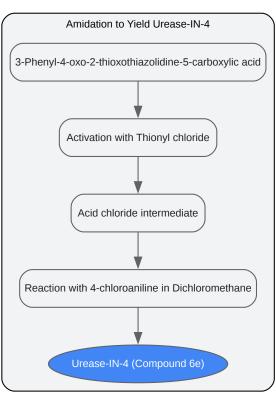
Synthesis of Urease-IN-4 (Compound 6e)

The synthesis of **Urease-IN-4** is a multi-step process, outlined in the workflow diagram below. The general procedure involves the reaction of an isothiocyanate with an amino acid ester, followed by cyclization and subsequent amidation.

General Synthesis Workflow:







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A high-level overview of the synthetic pathway for Urease-IN-4.

Detailed Protocol:



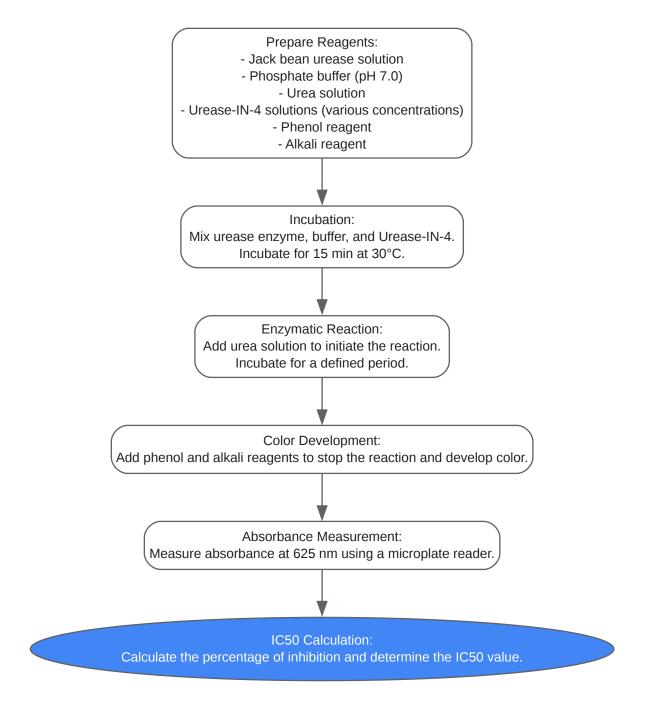
- Synthesis of 3-Phenyl-4-oxo-2-thioxothiazolidine-5-carboxylic acid: To a solution of phenyl
 isothiocyanate and ethyl 2-aminoacetate in ethanol, carbon disulfide and potassium
 hydroxide are added. The mixture is stirred, leading to the formation of a potassium salt
 intermediate. This intermediate is then acidified with hydrochloric acid to yield the carboxylic
 acid derivative.
- Synthesis of Urease-IN-4 (N-(4-chlorophenyl)-2-(4-oxo-3-phenyl-2-thioxothiazolidin-5-yl)acetamide): The synthesized carboxylic acid is activated with thionyl chloride to form the corresponding acid chloride. This activated intermediate is then reacted with 4-chloroaniline in a suitable solvent like dichloromethane in the presence of a base to yield the final product, Urease-IN-4. The product is then purified using standard techniques such as recrystallization or column chromatography.

In Vitro Urease Inhibition Assay

The inhibitory activity of **Urease-IN-4** against Jack bean urease was determined using a well-established indophenol method, which measures the amount of ammonia produced.

Experimental Workflow:





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The workflow for the in vitro urease inhibition assay.

Detailed Protocol:

 Reagent Preparation: All solutions are prepared in a phosphate buffer (pH 7.0). A stock solution of Jack bean urease, a stock solution of urea, and various concentrations of Urease-IN-4 are prepared.

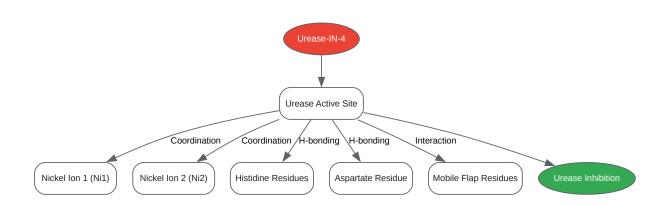


- Assay Procedure: In a 96-well plate, the urease enzyme solution, phosphate buffer, and the test compound (**Urease-IN-4**) at different concentrations are mixed and pre-incubated.
- Reaction Initiation: The enzymatic reaction is initiated by adding the urea solution to the wells. The plate is then incubated.
- Ammonia Detection: After incubation, the reaction is stopped, and the amount of ammonia produced is determined by the indophenol method. This involves the addition of a phenol reagent and an alkali reagent, which results in a blue-colored indophenol compound.
- Data Analysis: The absorbance of the colored solution is measured using a microplate reader. The percentage of urease inhibition is calculated, and the IC₅₀ value is determined by plotting the inhibition percentage against the inhibitor concentration.

Molecular Interaction and Binding Pathway

Molecular dynamics simulations were performed to elucidate the binding mode of **Urease-IN-4** to the active site of urease. The simulations revealed key interactions with the nickel ions and surrounding amino acid residues, providing a structural basis for its inhibitory activity.

Binding Interaction Pathway:



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References

- 1. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
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